molecular formula C6H9NO2S B13070251 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol

2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol

Cat. No.: B13070251
M. Wt: 159.21 g/mol
InChI Key: SKDWUYPWWLQCFC-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a thiazole ring substituted with a methoxy group at the 2-position and an ethanol moiety at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, making them significant in medicinal chemistry .

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

2-(2-methoxy-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C6H9NO2S/c1-9-6-7-5(2-3-8)4-10-6/h4,8H,2-3H2,1H3

InChI Key

SKDWUYPWWLQCFC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CS1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol typically involves the reaction of ethyl 2-(thiazol-4-yl)acetate with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution. The organic layer is then extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may vary, but they generally involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural analogs, highlighting variations in substituents and their impact on molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features/Applications Reference ID
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol C6H9NO2S 159.21 (calculated) Methoxy (2-position), ethanol (4-position) Hypothesized enhanced polarity due to methoxy -
2-(2-Methyl-1,3-thiazol-4-yl)ethanol C6H9NOS 143.20 Methyl (2-position), ethanol (4-position) Widely used in synthesis; commercial availability
2-(1,3-Thiazol-4-yl)ethan-1-ol C5H7NOS 129.18 Ethanol (4-position), no 2-position substituent Basic thiazole-ethanol scaffold
1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol C9H15NO2S 213.29 Methoxyethyl (2-position), methyl (4-position) Increased lipophilicity; potential CNS activity
1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol C13H15NOS 233.33 Benzyl (2-position), methyl (4-position) Enhanced aromatic interactions; drug discovery

Key Observations :

  • Methoxy vs.
  • Aromatic Modifications : Introduction of benzyl (e.g., ) or thienyl (e.g., ) groups enhances aromatic stacking interactions, critical for binding to biological targets.
Reaction Conditions
  • Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 for heterocyclic coupling .
  • Solvents: Methanol, dichloromethane, and DMF are commonly used .

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